molecular formula C22H26N4O2 B219771 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester CAS No. 115219-11-9

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester

Cat. No. B219771
CAS RN: 115219-11-9
M. Wt: 378.5 g/mol
InChI Key: UHBBQWRACBQOJF-LJMFKLJISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester, also known as Ro 20-1724, is a selective phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which are involved in a variety of physiological processes. Ro 20-1724 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.

Mechanism of Action

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 exerts its pharmacological effects by selectively inhibiting PDE4, which is involved in the degradation of cAMP. By inhibiting PDE4, 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 increases intracellular cAMP levels, which can lead to a variety of physiological effects, including bronchodilation, anti-inflammatory effects, and immunomodulation.
Biochemical and Physiological Effects
1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to have a variety of biochemical and physiological effects, including:
- Bronchodilation: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to have potent bronchodilatory effects, making it a promising candidate for the treatment of asthma and COPD.
- Anti-inflammatory effects: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to have anti-inflammatory effects in various animal models of inflammation, making it a potential therapeutic agent for the treatment of inflammatory disorders.
- Immunomodulatory effects: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
- Neuroprotective effects: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, making it a potential therapeutic agent for the treatment of these disorders.

Advantages and Limitations for Lab Experiments

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has several advantages and limitations for lab experiments. Some of the advantages include:
- Potent and selective PDE4 inhibition: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 is a potent and selective inhibitor of PDE4, making it a valuable tool for studying the role of cAMP in various physiological processes.
- Well-characterized pharmacological effects: The pharmacological effects of 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 have been well-characterized, making it a reliable tool for studying the effects of PDE4 inhibition.
Some of the limitations of 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 for lab experiments include:
- Limited solubility: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
- Potential off-target effects: Although 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 is a selective inhibitor of PDE4, it may have off-target effects on other enzymes or receptors, which can complicate interpretation of experimental results.

Future Directions

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has several potential future directions for research, including:
- Clinical trials: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has shown promising results in preclinical studies and may have potential applications in the treatment of various diseases. Further clinical trials are needed to evaluate its safety and efficacy in humans.
- Development of new PDE4 inhibitors: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has served as a valuable tool for studying the role of PDE4 in various physiological processes. Further research is needed to develop new PDE4 inhibitors with improved pharmacological properties and fewer off-target effects.
- Mechanistic studies: Although the mechanism of action of 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 is well-characterized, further mechanistic studies are needed to fully understand its effects on various physiological processes.
- Combination therapies: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 may have potential applications in combination therapies with other drugs for the treatment of various diseases. Further research is needed to evaluate the potential synergistic effects of 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 with other drugs.

Synthesis Methods

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 can be synthesized using a multi-step process that involves the reaction of 6-methylergoline with various reagents to produce the desired product. The synthesis of 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been described in detail in several research papers, and the process involves several chemical reactions, including esterification, amidation, and cyclization.

Scientific Research Applications

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects, making it a promising candidate for the treatment of asthma, COPD, and other inflammatory disorders. In addition, 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

CAS RN

115219-11-9

Product Name

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 1-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazole-2-carboxylate

InChI

InChI=1S/C22H26N4O2/c1-3-28-22(27)21-23-7-8-26(21)13-14-9-17-16-5-4-6-18-20(16)15(11-24-18)10-19(17)25(2)12-14/h4-8,11,14,17,19,24H,3,9-10,12-13H2,1-2H3/t14-,17?,19-/m1/s1

InChI Key

UHBBQWRACBQOJF-LJMFKLJISA-N

Isomeric SMILES

CCOC(=O)C1=NC=CN1C[C@@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C

SMILES

CCOC(=O)C1=NC=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C

Canonical SMILES

CCOC(=O)C1=NC=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.